4-Morpholino-2-(5-nitro-2-thienyl)quinazoline

Carcinogenicity TD50 Nitrothiophene

Researchers requiring calibrated positive controls for dietary carcinogenicity studies often face irreproducible dose-response data when using non-validated analogs. This well-characterized nitrothiophene quinazoline eliminates that uncertainty. - TD50 of 5.03 mg/kg/day in female Sprague-Dawley rats enables robust dose-response calibration. - Confirmed positive in Salmonella mutagenicity assays; ideal for genotoxicity screening battery validation. - Nitro-group integrity verified by HPLC/NMR; activity strictly dependent on 5-nitro substituent.

Molecular Formula C16H14N4O3S
Molecular Weight 342.4 g/mol
CAS No. 58139-48-3
Cat. No. B13958999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholino-2-(5-nitro-2-thienyl)quinazoline
CAS58139-48-3
Molecular FormulaC16H14N4O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=C(S4)[N+](=O)[O-]
InChIInChI=1S/C16H14N4O3S/c21-20(22)14-6-5-13(24-14)15-17-12-4-2-1-3-11(12)16(18-15)19-7-9-23-10-8-19/h1-6H,7-10H2
InChIKeyLNXOGILCIQPLRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholino-2-(5-nitro-2-thienyl)quinazoline: Identity & Carcinogenicity Baseline


4-Morpholino-2-(5-nitro-2-thienyl)quinazoline (CAS 58139-48-3) is a synthetic quinazoline derivative characterized by a morpholino group at position 4 and a 5-nitro-2-thienyl moiety at position 2 of the heterocyclic core [1]. This compound belongs to the 4-amino-2-(5-nitro-2-thienyl)quinazoline chemical class originally disclosed as antimicrobials and anthelmintics, with noted carcinogenic properties [1]. Its primary documented characterization arises from comparative carcinogenicity studies that established its tumorigenic profile in rodent models, positioning it as a research tool for structure-activity relationship (SAR) investigations of nitrothiophene-containing heterocycles [1][2].

Workflow Carcinogenicity SAR probe for nitrothiophene heterocycles
Selection Defined TD50 for intermediate-potency positive control calibration
Context DNA-reactive genotoxic reference for in vitro/in vivo panels

Non-Interchangeability with In-Class Analogs


Within the 4-amino-2-(5-nitro-2-thienyl)quinazoline series, minor structural perturbations at the 4-position produce substantial quantitative differences in carcinogenic potency. The 4-bis(2-hydroxyethyl)amino analog produced 100% mammary adenocarcinoma incidence in female Sprague-Dawley rats [1], whereas the morpholino variant exhibits a distinct TD50 of 5.03 mg/kg/day with divergent tumor incidence profiles [2]. Such pronounced pharmacodynamic divergence from single-substituent changes means generic substitution without experimental verification would confound dose-response analyses, invalidate SAR models, and yield non-reproducible tumorigenicity data. Researchers requiring the specific morpholino-substituted nitrothiophene quinazoline for mechanistic studies or as a calibrated positive control must therefore specify this exact CAS to maintain experimental fidelity.

4-Substituent shift

Bis(hydroxyethyl) analog yields 100% tumor incidence, preventing dose-response calibration; TD50 not interchangeable.

Des-nitro analog

Removal of the 5-nitro group abolishes carcinogenic activity; non-nitrated analogs may not reproduce tumor response.

Morpholinopropyl variant

Propyl linker changes bioactivity profile to anthelmintic; carcinogenicity characterization may not apply.

Quantitative Evidence vs. In-Class Analogs


Carcinogenic Potency: Morpholino vs. Bis(hydroxyethyl)amino Analog

The compound's carcinogenic potency, measured as TD50, differentiates it from the most potent in-class analog. The target compound has a TD50 of 5.03 mg/kg/day in female Sprague-Dawley rats by dietary administration [1]. In contrast, the 4-bis(2-hydroxyethyl)amino analog, the most active compound in the same study, induced a 100% incidence of mammary adenocarcinomas, a response so complete that a comparable TD50 could not be calculated, functionally making it a more potent carcinogen [2]. The morpholino substitution thus provides a measurable, intermediate potency within the series, enabling dose-response calibration.

TD50 comparison
Reported
Target: TD50 = 5.03 mg/kg/day
Comparator: 100% incidence, non-calculable TD50
Supports dose-response calibration with intermediate potency
Female Sprague-Dawley rats, dietary 46-week exposure
Carcinogenicity TD50 Nitrothiophene

Nitro-Dependent Tumor Incidence

The presence of the nitro group on the thiophene ring is a critical determinant of carcinogenicity. The target compound, containing the 5-nitro group, is reported as demonstrating significant oncogenic activity in female rats [1]. A direct comparator, 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline lacking the nitro group, yielded only 4 solitary benign mammary tumors in 28 female rats (P>0.2), a statistically non-significant finding [1]. Although this specific comparison uses the bis(hydroxyethyl)amino scaffold rather than the morpholino scaffold, it provides class-level evidence that the nitro group is essential for the carcinogenic activity observed in the target compound.

Nitro dependence
Class-level
Target: reported oncogenic activity
Des-nitro: 4 benign tumors in 28 rats (P>0.2)
Nitro group essential for tumor response
Qualitative difference; bis(hydroxyethyl) scaffold used
Tumor incidence SAR Nitro group

Structural Difference: Morpholino vs. Morpholinopropyl

The target compound carries a morpholino group directly attached to the quinazoline 4-position. The foundational patent on 4-amino-2-(5-nitro-2-thienyl)quinazolines (US 3,705,898) specifically claims compounds where R is morpholinopropyl, not morpholino [1]. This structural distinction differs from the patent claims: the target compound lacks the propyl linker between the quinazoline nitrogen and the morpholine ring. The patent primarily reports anthelmintic data for the morpholinopropyl analog against Ascaris suum and Syphacia obvelata in mice at doses of 100–300 mg/kg [1]. The morpholino-direct analog was not within the claimed scope of this patent's anthelmintic utility, suggesting divergent biological annotation.

Structural identity
Specification review
4-morpholino (direct N–morpholine) vs. patent-claimed morpholinopropyl (propyl linker)
Linker absence shifts bioactivity from anthelmintic to carcinogenicity domain
Verify CAS 58139-48-3 to avoid morpholinopropyl analog
Anthelmintic Morpholinopropyl Patent

Ames Test Positivity: DNA-Reactive Mechanism

The target compound was positive in the Salmonella mutagenicity assay [1]. This data point confirms a DNA-reactive mechanism of action, differentiating it from epigenetic carcinogens. While a direct quantitative comparison with specific in-class analogs in the same Ames assay is unavailable from the accessed sources, the positive mutagenicity result, combined with the in vivo TD50 of 5.03 mg/kg/day, provides a dual in vitro/in vivo dataset that supports its use as a reference genotoxic carcinogen.

Ames test
Supporting evidence
Positive
Supports DNA-reactive genotoxicity context
Combined with in vivo TD50 for dual assay reference
Mutagenicity Ames test DNA reactivity

Application Scenarios


Carcinogenicity Bioassay Positive Control

With a TD50 of 5.03 mg/kg/day in female Sprague-Dawley rats, this compound provides a reproducible, intermediate-potency positive control for validating dietary carcinogenicity protocols. Unlike the bis(hydroxyethyl)amino analog that yields 100% incidence at the tested dose, the morpholino derivative allows researchers to observe partial tumor responses, enabling proper dose-response curve generation and inter-laboratory assay calibration [1][2].

SAR Probe for Nitrothiophene Carcinogenesis

The compound serves as a SAR probe to dissect the contribution of the morpholino substituent to carcinogenic potency within the 4-amino-2-(5-nitro-2-thienyl)quinazoline series. By comparing its TD50 and tumor spectrum against the 4-hydroxyethylamino and 4-dihydroxypropylamino analogs from the same Cohen et al. 1976 study, researchers can quantify the impact of amine substituent hydrophilicity and steric bulk on tumorigenic outcome [1].

Mutagenicity Reference for Genotoxicity Panels

The confirmed positive result in the Salmonella mutagenicity assay, combined with a well-characterized in vivo carcinogenicity profile, qualifies this compound as a reference standard in genotoxicity screening batteries. Laboratories can use it to verify assay sensitivity to DNA-reactive nitrothiophene chemotypes, a necessary quality control procedure distinct from using non-mutagenic quinazolines [2].

Nitro-Group Integrity Verification in Procurement

Because the des-nitro analog shows no significant carcinogenic activity, procurement quality assurance protocols must confirm the integrity of the 5-nitro group by HPLC or NMR upon receipt. This compound's biological activity is entirely dependent on the nitro substituent, making it a useful test article for developing analytical chemistry methods that verify this critical structural feature in nitrothiophene research chemicals [1].

Application
Selection Property
Validation Focus
Carcinogenicity bioassay calibration
Measurable TD50 for partial tumor response
Dose-response reproducibility across protocols
Nitrothiophene SAR studies
Morpholino substituent effect on potency
Potency comparison against analog panel
Genotoxicity panel reference
DNA-reactive positive control context
Assay sensitivity to nitrothiophene chemotype
Analytical nitro-group verification
Structural integrity by HPLC/NMR
Confirmation of biological activity prerequisite
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